3-Amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
CAS No.:
Cat. No.: VC15767720
Molecular Formula: C10H15F3N4O
Molecular Weight: 264.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15F3N4O |
|---|---|
| Molecular Weight | 264.25 g/mol |
| IUPAC Name | 3-amino-N-butyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C10H15F3N4O/c1-2-3-4-15-9(18)7-5-17(16-8(7)14)6-10(11,12)13/h5H,2-4,6H2,1H3,(H2,14,16)(H,15,18) |
| Standard InChI Key | HNWMKOBULMBXCH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC(=O)C1=CN(N=C1N)CC(F)(F)F |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 3-amino-N-butyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide, reflects its pyrazole backbone substituted at the 1-position with a trifluoroethyl group and at the 4-position with a butyl carboxamide moiety. The presence of electron-withdrawing trifluoromethyl groups enhances metabolic stability and influences intermolecular interactions . Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.25 g/mol |
| Canonical SMILES | CCCCNC(=O)C1=CN(N=C1N)CC(F)(F)F |
| InChI Key | HNWMKOBULMBXCH-UHFFFAOYSA-N |
| PubChem CID | 146680580 |
Synthesis and Optimization
Multi-Step Organic Synthesis
The compound is synthesized via sequential reactions, as outlined in patents EP2621894B1 and WO2020222158A1 . A representative pathway involves:
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Formation of the Pyrazole Core: Cyclization of hydrazine derivatives with β-keto esters under controlled temperatures (60–80°C) to yield the pyrazole ring.
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Trifluoroethyl Substitution: Nucleophilic substitution at the 1-position using 2,2,2-trifluoroethylamine, facilitated by bases like triethylamine in dichloromethane .
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Carboxamide Installation: Coupling the 4-position with butylamine via carbodiimide-mediated reactions (e.g., EDCI/HOBt).
Critical factors affecting yield (typically 65–75%) include:
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Temperature Control: Excess heat during cyclization promotes side reactions, reducing purity.
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance substitution efficiency at the 1-position .
Patent-Based Methodologies
Patent WO2020222158A1 describes an improved process to minimize dimer impurities during trifluoroethylamine coupling. Key steps include:
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Using chloroacetyl chloride to activate intermediates.
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Avoiding protic solvents during nucleophilic substitutions to prevent hydrolysis.
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Final purification via recrystallization from ethanol/water mixtures, achieving >98% purity .
Physicochemical Properties
The compound’s trifluoroethyl group confers unique properties:
| Property | Value | Comparison to Ethyl Analog |
|---|---|---|
| Molecular Weight | 264.25 g/mol | 210.28 g/mol |
| LogD (pH 7.4) | 1.8 | 1.2 |
| Aqueous Solubility | 12 mg/mL | 28 mg/mL |
| Metabolic Stability | (human hepatocytes) |
Biological Activity and Mechanisms
Antimicrobial Activity
The compound inhibits microbial growth by targeting enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid biosynthesis. In vitro assays show:
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MIC Values: 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli.
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Fungal Targets: Disruption of ergosterol synthesis in Candida albicans (MIC = 32 µg/mL).
Comparative Analysis with Structural Analogs
Replacing the trifluoroethyl group with ethyl (as in PubChem CID 146680517) results in:
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Reduced Metabolic Stability: Ethyl derivatives undergo faster CYP450-mediated oxidation.
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Lower LogD: Diminished membrane permeability limits intracellular uptake.
Applications and Future Directions
Therapeutic Applications
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Antimicrobial Drug Development: Synergistic effects with β-lactams have been hypothesized but require validation.
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Antifungal Coatings: Incorporation into medical device polymers to prevent biofilm formation.
Industrial Synthesis
Scale-up challenges include:
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